Gorlic acid Gorlic acid 13-cyclopent-2-en-1-yltridec-6-enoic acid is a cyclopentenyl fatty acid composed of 6-tridecenoic acid having a 2-cyclopentenyl ring at position 13. It is a cyclopentenyl fatty acid, a long-chain fatty acid and a polyunsaturated fatty acid.
Brand Name: Vulcanchem
CAS No.: 502-31-8
VCID: VC21078743
InChI: InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+
SMILES: C1CC(C=C1)CCCCCCC=CCCCCC(=O)O
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

Gorlic acid

CAS No.: 502-31-8

Cat. No.: VC21078743

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Gorlic acid - 502-31-8

Specification

CAS No. 502-31-8
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name (E)-13-cyclopent-2-en-1-yltridec-6-enoic acid
Standard InChI InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+
Standard InChI Key XADKGDBMULSEAC-DUXPYHPUSA-N
Isomeric SMILES C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O
SMILES C1CC(C=C1)CCCCCCC=CCCCCC(=O)O
Canonical SMILES C1CC(C=C1)CCCCCCC=CCCCCC(=O)O

Introduction

Chemical Structure and Properties

Gorlic acid features a distinctive molecular structure characterized by a cyclopentenyl ring and a cis-double bond at position 6. The IUPAC name for this compound is (6Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid, highlighting its specific stereochemistry .

Physical and Chemical Properties

The physical and chemical properties of gorlic acid are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₈H₃₀O₂
Molecular Weight278.43 g/mol
Density0.962 g/cm³
Boiling Point408.8°C at 760 mmHg
Flash Point305.5°C
LogP5.49440
Index of Refraction1.496

The structure of gorlic acid is characterized by several key features:

  • A cyclopent-2-en-1-yl group at position 13

  • A cis-double bond at position 6

  • A carboxylic acid functional group

  • R-configuration at the cyclopentenyl-chain junction

These structural features contribute to gorlic acid's unique chemical reactivity and biological properties, distinguishing it from other fatty acids commonly found in nature.

Natural Sources and Occurrence

Gorlic acid occurs naturally in several plant species, particularly in seed oils of certain tropical plants. One of the most notable sources is Carpotroche brasiliensis, a native Brazilian tree belonging to the Flacourtiaceae family . The oil extracted from C. brasiliensis seeds contains gorlic acid as one of its major components, comprising approximately 16.1% of the fatty acid content .

This compound is also found in chaulmoogra oil, which is prepared from the seeds of various species of Hydnocarpus (Flacourtiaceae). Historically, these oils containing cyclopentenyl fatty acids, including gorlic acid, have been used in traditional medicine for the treatment of various skin conditions, most notably leprosy .

Biological Activities

Gorlic acid has demonstrated several biological activities that make it a compound of interest for potential therapeutic applications. These activities are largely attributed to its unique cyclopentenyl structure, which distinguishes it from more common fatty acids.

Anti-inflammatory Activity

Research on the oil from Carpotroche brasiliensis seeds, which contains gorlic acid as a major component, has demonstrated significant anti-inflammatory properties. In experimental models, the acid fraction containing cyclopentenyl fatty acids including gorlic acid showed dose-dependent anti-inflammatory activity .

In a study using carrageenan-induced rat paw edema, the acid mixture administered orally at doses of 10-500 mg/kg inhibited both edema formation by 30-40% and associated hyperalgesia. This suggests that gorlic acid, as part of this mixture, contributes to these anti-inflammatory effects .

Antinociceptive Activity

The acid fraction from C. brasiliensis seeds has also demonstrated antinociceptive (pain-reducing) properties in experimental models. At a dose of 200 mg/kg, this fraction showed significant antinociceptive activity, with 57% inhibition in acetic acid-induced constrictions and 55% inhibition of the second phase of formalin-induced pain in Swiss mice .

These findings suggest that gorlic acid, as one of the major components of this acid fraction, may play a role in pain modulation, potentially through its effects on inflammatory mediators.

Comparison with Similar Compounds

Gorlic acid belongs to a family of cyclopentenyl fatty acids that share structural similarities but differ in their specific arrangements and biological activities.

Related Cyclopentenyl Fatty Acids

The main cyclopentenyl fatty acids related to gorlic acid include:

Fatty AcidStructureNatural OccurrenceNotable Properties
Chaulmoogric acidCyclopentenyl fatty acid with a chain length of 18 carbonsHydnocarpus speciesAnti-leprotic activity, antimicrobial properties
Hydnocarpic acidCyclopentenyl fatty acid with a chain length of 16 carbonsHydnocarpus speciesAnti-leprotic activity, antimicrobial properties

Gorlic acid differs from these related compounds primarily in the position of its double bond (position 6) and the specific arrangement of its carbon chain. These structural differences may contribute to variations in biological activity and therapeutic potential among these compounds .

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed to identify and quantify gorlic acid in natural samples and pharmaceutical preparations. These methods typically rely on the compound's distinctive structural features and chemical properties.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of fatty acids, including gorlic acid. These techniques may be coupled with mass spectrometry (MS) for more precise identification.

For structural identification, gorlic acid can be characterized by:

  • InChI Key: XADKGDBMULSEAC-DUXPYHPUSA-N

  • Canonical SMILES: C1CC(C=C1)CCCCCCC=CCCCCC(=O)O

  • Isomeric SMILES: C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O

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